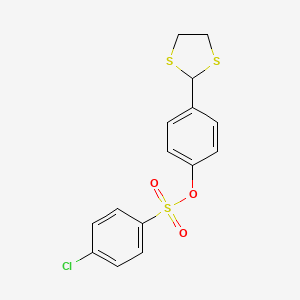

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate (DTCBS) is a small molecule that is widely used in biochemical and physiological research. It is a versatile compound with a range of applications in scientific research and laboratory experiments. DTCBS is a thiol-containing compound, which is a type of organic compound containing sulfur atoms. It is also known as 4-chlorobenzenesulfonyl-1,3-dithiolane-2-yl phenol or 4-chlorobenzenesulfonyl-dithio-1,3-dithiolane-2-yl phenol. The purpose of

Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles demonstrate the versatility of sulfur and nitrogen-containing rings in creating compounds with potential biological and chemical applications. These methods leverage halides, phosphorus reagents, and catalysis to introduce functional groups, demonstrating the type of synthetic chemistry that might be applied to or inspired by compounds like 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate (Abdurakhmanova et al., 2018).

Biological Activity and Applications

The study on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, involving structural modifications to assess carcinogenic potential, reflects the broader interest in modifying aromatic compounds for biological studies. These modifications aim to understand the structure-activity relationships, which could be relevant for assessing the biological impacts of this compound and similar compounds (Ashby et al., 1978).

Advanced Materials and Functional Applications

The development of BODIPY platform for OLEDs highlights the role of specific functional groups in enhancing the electronic and optical properties of materials for electronic applications. This research underlines the potential utility of organic compounds with specific functional groups (like sulfonates and dithiolanes) in developing materials for optoelectronic devices (Squeo & Pasini, 2020).

Environmental Degradation and Toxicity Studies

Research on the degradation of acetaminophen by advanced oxidation processes provides insight into the environmental fate and transformation of organic compounds. Such studies are crucial for understanding how specific chemical structures are broken down in the environment and could inform the degradation behavior of structurally complex compounds like this compound (Qutob et al., 2022).

Safety and Hazards

While specific safety and hazard information for 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate is not available, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing when handling similar chemical compounds .

properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3S3/c16-12-3-7-14(8-4-12)22(17,18)19-13-5-1-11(2-6-13)15-20-9-10-21-15/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQKSXJESKGDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2443260.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea](/img/structure/B2443264.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2443265.png)

![3,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2443266.png)

![Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate](/img/structure/B2443273.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2443275.png)

![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443281.png)